(5-Bromo-1H-indol-3-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-bromo-1H-indol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,12H,4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDOCUCAZQEXDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654696 | |
| Record name | 1-(5-Bromo-1H-indol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339282-65-4 | |
| Record name | 5-Bromo-1H-indole-3-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339282-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Bromo-1H-indol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Strategies of 5 Bromo 1h Indol 3 Yl Methanamine
Reactions Involving the Primary Amine Functionality of (5-Bromo-1H-indol-3-yl)methanamine
The primary amine group in this compound is a key nucleophilic center, readily participating in a variety of reactions to form new carbon-nitrogen bonds. These transformations are fundamental for introducing diverse functional groups and for constructing more complex molecular architectures.
Amidation and Sulfonamidation Reactions
The primary amine of tryptamine (B22526) derivatives, such as this compound, readily undergoes acylation with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.
While specific examples for the amidation of this compound are not extensively documented in publicly available literature, the general reactivity is well-established for closely related indole-containing compounds. For instance, the synthesis of various amide derivatives of indomethacin (B1671933) has been reported, showcasing the straightforward nature of this transformation. researchgate.net A general method for the N-acylation of amines using thioesters as the acyl source in the presence of a cesium carbonate base has also been developed, which is applicable to a wide range of amines. nih.gov
The following table illustrates a representative amidation reaction on a related indole (B1671886) derivative:
| Reactant 1 | Reactant 2 | Reagents | Product | Yield | Reference |
| Indomethacin | Thionyl chloride, then 4-amino acetophenone | Dry benzene (B151609) | [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(4-acetyl phenyl) acetamide | - | researchgate.net |
Sulfonamides are also readily accessible from primary amines. The synthesis of sulfonamide derivatives of various heterocyclic compounds, including those with amine functionalities, is a common strategy in medicinal chemistry. ekb.eg
Reductive Amination and Alkylation Reactions
Reductive amination is a powerful method for the N-alkylation of primary amines. This reaction involves the initial formation of an imine or enamine upon reaction with an aldehyde or ketone, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.orgresearchgate.netwhiterose.ac.uk This method offers a high degree of control and avoids the over-alkylation often observed in direct alkylation with alkyl halides.
While specific examples of reductive amination starting with this compound are not readily found in the literature, the general applicability of this reaction to tryptamines and related structures is well-established. beilstein-journals.org The following table provides a general scheme for the reductive amination of a primary amine.
| Amine | Carbonyl Compound | Reducing Agent | Solvent | Product | Reference |
| Primary Amine | Aldehyde/Ketone | NaBH(OAc)₃ | Dichloromethane | Secondary/Tertiary Amine | organic-chemistry.org |
Direct alkylation of the primary amine with alkyl halides can also be achieved, though it is often less selective than reductive amination and can lead to a mixture of mono- and di-alkylated products.
Formation of Heterocyclic Rings Incorporating the Methanamine Nitrogen
The primary amine of this compound is a key building block for the synthesis of various heterocyclic systems. Two notable examples are the Pictet-Spengler reaction for the formation of β-carbolines and condensation reactions with dicarbonyl compounds to form pyrimidines.
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. researchgate.netchemicalbook.comsigmaaldrich.com Tryptamine and its derivatives are common substrates for this reaction, leading to the formation of the tetrahydro-β-carboline ring system, a core structure in many natural products and biologically active molecules. chemicalbook.com The reaction proceeds through the formation of an iminium ion, which is then attacked by the electron-rich indole ring at the C2 position.
| Tryptamine Derivative | Carbonyl Compound | Acid Catalyst | Product | Reference |
| Tryptamine | Aldehyde/Ketone | Protic or Lewis Acid | Tetrahydro-β-carboline | researchgate.netchemicalbook.com |
Furthermore, the primary amine can undergo condensation with β-dicarbonyl compounds, such as acetylacetone, to form pyrimidine (B1678525) rings. The synthesis of pyrimidines is a cornerstone of heterocyclic chemistry due to their prevalence in biologically active molecules. nih.govbeilstein-journals.orgbldpharm.com The reaction typically proceeds via the formation of an enamine intermediate, followed by intramolecular cyclization and dehydration. The synthesis of indolyl-pyrimidine hybrids has been explored for their potential biological activities. organic-chemistry.org
Transformations at the Indole Nitrogen (N1) of this compound
The indole nitrogen (N1) of this compound is another key site for functionalization. The acidity of the N-H proton allows for deprotonation and subsequent reaction with various electrophiles.
Alkylation and Acylation Reactions
The N1 position of the indole ring can be readily alkylated or acylated. N-alkylation is typically achieved by treating the indole with a strong base, such as sodium hydride (NaH), followed by the addition of an alkyl halide. beilstein-journals.org The regioselectivity of N-alkylation can be influenced by the reaction conditions and the substituents on the indole ring. beilstein-journals.orgbeilstein-journals.org
A study on the N1-alkylation of a related compound, (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole, demonstrated the feasibility of this transformation using various halides in the presence of potassium carbonate. iajps.com
| Indole Derivative | Alkylating Agent | Base | Solvent | Product | Yield | Reference |
| (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole | Chloroacetyl chloride | Anhydrous K₂CO₃ | Dry 1,4-dioxane | (R)-5-bromo-1-(2-chloroacetyl)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole | 84% | iajps.com |
N-acylation of indoles can be achieved using various acylating agents, such as acyl chlorides or anhydrides, often in the presence of a base. A chemoselective N-acylation of indoles using thioesters as the acyl source has been reported, offering a mild and efficient method for this transformation. nih.govnih.gov
Cross-Coupling and Functionalization at the Bromo Substituent (C5) of this compound
The bromine atom at the C5 position of the indole ring is a key handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules.
Suzuki, Sonogashira, and Heck Coupling Reactions
Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.orglibretexts.org In the context of this compound, the bromo substituent at C5 can readily participate in Suzuki coupling reactions with various boronic acids or their esters. This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups at this position. The reaction is typically carried out in the presence of a base and a palladium catalyst. wikipedia.orgorganic-chemistry.org The choice of catalyst, ligands, and reaction conditions can be optimized to achieve high yields and functional group tolerance. nih.gov For instance, the coupling of 5-bromoindoles with boronic acids has been successfully demonstrated, leading to the formation of 5-arylindole derivatives. nih.govresearchgate.netuzh.chnih.gov
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org The bromo group at the C5 position of this compound serves as an excellent electrophilic partner for this reaction. This enables the introduction of various substituted and unsubstituted alkynyl groups at the C5 position, leading to the synthesis of 5-alkynylindole derivatives. thieme-connect.de The reaction is known for its mild conditions and high efficiency. wikipedia.orgorganic-chemistry.org Studies have shown successful Sonogashira coupling of 5-bromoindoles with terminal alkynes, highlighting the utility of this method for the diversification of the indole scaffold. thieme-connect.deresearchgate.net
Heck Reaction: The Heck reaction, a palladium-catalyzed process, forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. organic-chemistry.orgyoutube.com The C5-bromo substituent of this compound can undergo Heck coupling with a variety of alkenes to introduce vinyl groups at the C5 position. beilstein-journals.orglibretexts.org This reaction provides a direct method for the alkenylation of the indole ring. The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst and reaction conditions. organic-chemistry.orglibretexts.org
Table 1: Overview of Cross-Coupling Reactions at the C5-Position of 5-Bromoindole (B119039) Derivatives
| Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki Coupling | Boronic Acids/Esters | Pd catalyst, Base | 5-Aryl/Alkylindoles |
| Sonogashira Coupling | Terminal Alkynes | Pd catalyst, Cu(I) co-catalyst | 5-Alkynylindoles |
| Heck Reaction | Alkenes | Pd catalyst, Base | 5-Alkenylindoles |
Nucleophilic Aromatic Substitution on the Brominated Indole Ring
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Generally, aromatic rings are electron-rich and thus not susceptible to nucleophilic attack. However, the presence of strong electron-withdrawing groups can activate the ring towards SNAr. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the bromo substituent itself is a good leaving group. While the indole ring is generally electron-rich, the feasibility of SNAr at the C5 position would be significantly influenced by the nature of other substituents on the ring and the reaction conditions. masterorganicchemistry.comyoutube.com For SNAr to occur, the aromatic ring needs to be sufficiently electron-deficient. wikipedia.orgmasterorganicchemistry.com While less common than cross-coupling reactions for functionalizing the C5 position of indoles, under specific conditions or with highly activated substrates, nucleophilic displacement of the bromide could be achieved. nih.govquora.com
Other Electrophilic and Nucleophilic Substitutions on the Indole Ring of this compound
The indole ring is an electron-rich aromatic system, making it prone to electrophilic substitution reactions. bhu.ac.innih.gov The position of substitution is directed by the electronic properties of the ring system.
Electrophilic Substitution: The indole nucleus generally undergoes electrophilic substitution preferentially at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. bhu.ac.inquora.com However, in this compound, the C3 position is already substituted. The presence of the bromo group at C5, an electron-withdrawing group, and the electron-donating nature of the pyrrole (B145914) ring nitrogen will influence the regioselectivity of further electrophilic attacks. pearson.com Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts type reactions. quimicaorganica.org The precise location of the next electrophilic attack on the 5-bromoindole core would depend on the specific electrophile and reaction conditions.
Nucleophilic Substitution: Nucleophilic substitution directly on the carbon atoms of the indole ring is generally difficult due to the electron-rich nature of the heterocycle. semanticscholar.org However, nucleophilic substitution can occur at the nitrogen atom of the indole ring under certain conditions. For instance, N-alkylation or N-acylation can be achieved by treating the indole with an appropriate electrophile in the presence of a base. Furthermore, some specialized reactions can lead to nucleophilic substitution on the indole ring, often involving the formation of reactive intermediates. clockss.orgnii.ac.jp
In Vitro Biological and Pharmacological Investigations of 5 Bromo 1h Indol 3 Yl Methanamine and Its Derivatives
Receptor Binding Affinity and Selectivity Profiling of (5-Bromo-1H-indol-3-yl)methanamine Analogues
The interaction of this compound and its derivatives with various receptors, particularly G-protein coupled receptors (GPCRs), is a key area of research to elucidate their mechanism of action.
Investigation of Serotonergic (5-HT) Receptor Interactions (e.g., 5-HT1A, 5-HT2A)
The serotonin (B10506) system is a significant target for drugs treating a variety of neuropsychiatric disorders. Research into the interaction of this compound analogues with serotonin (5-HT) receptors provides insight into their potential psychoactive and therapeutic effects.
A study on various N,N-dimethyltryptamine analogues revealed that 5-bromo-N,N-dimethyltryptamine displays good affinity for 5-HT1D and 5-HT1B receptors, similar to the unsubstituted and 5-chloro-substituted counterparts. researchgate.net This suggests that halogenation at the 5-position can be well-tolerated for binding to these receptor subtypes.
Table 1: Binding Affinities of Selected Tryptamine (B22526) Derivatives for Serotonin Receptors
| Compound | 5-HT1A (Ki, nM) | 5-HT1B (Ki, nM) | 5-HT1D (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2B (Ki, nM) | 5-HT6 (Ki, nM) | 5-HT7 (Ki, nM) |
| 5-Bromo-N,N-dimethyltryptamine | - | Good Affinity | Good Affinity | - | - | - | - |
| 5-Chloro-N,N-dimethyltryptamine | Strong Affinity | Good Affinity | Good Affinity | - | Strong Affinity | - | Strong Affinity |
| N,N-dimethyltryptamine | - | Good Affinity | Good Affinity | - | - | - | - |
| Data sourced from a study on marine inspired 2-(5-Halo-1H-indol-3-yl)-N,N-dimethylethanamines. The term "Good Affinity" and "Strong Affinity" are as reported in the source, with specific Ki values not provided for all compounds. researchgate.net |
Exploration of Other G-Protein Coupled Receptor (GPCR) Modulations
Beyond the serotonergic system, indole (B1671886) derivatives have been explored for their activity at other G-protein coupled receptors. The diverse pharmacological profiles of indole-based compounds suggest that they can interact with a wide range of GPCRs, which are the largest family of cell surface receptors and are targets for a significant portion of modern drugs. nih.govnih.gov
For example, the modulation of dopamine (B1211576) receptors is a key mechanism for many antipsychotic drugs. medchemexpress.com While direct data for this compound is scarce, the broader class of indole derivatives has been investigated for such activities. The structural similarity of this compound to other biogenic amines suggests the potential for interaction with various monoamine receptors. Further screening of this compound and its analogues against a panel of GPCRs would be necessary to fully characterize its selectivity and potential off-target effects.
Enzyme Inhibition and Activation Studies of this compound Derivatives
The ability of this compound derivatives to inhibit or activate key enzymes is another important aspect of their pharmacological profile.
Assessment of Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. nih.gov Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative diseases such as Parkinson's disease. criver.comnih.govdntb.gov.ua
Studies on indole-5,6-dicarbonitrile derivatives have shown them to be potent inhibitors of both MAO-A and MAO-B. For instance, 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile was found to be a reversible and competitive inhibitor of both MAO isoforms with IC50 values in the nanomolar range. nih.gov However, a series of 3-bromo-1-hydroxy-1H-indole-5,6-dicarbonitriles were comparatively weaker MAO inhibitors, suggesting that the substitution pattern on the indole ring is critical for activity. nih.gov While this data is not on this compound itself, it highlights that the 5-bromoindole (B119039) scaffold can be a basis for designing MAO inhibitors.
Table 2: MAO Inhibition by Selected Indole Derivatives
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | 0.014 | 0.017 |
| This table presents data for related indole dicarbonitrile derivatives, not the primary compound of focus. nih.gov |
Evaluation of Cyclooxygenase (COX) Inhibition
Cyclooxygenase (COX) enzymes, including COX-1 and COX-2, are key to the inflammatory pathway as they are involved in the synthesis of prostaglandins. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target these enzymes. The potential for indole derivatives to act as COX inhibitors has been an area of active research.
While there is no specific data on the COX inhibitory activity of this compound, studies on other indole derivatives have shown significant activity. The indole-3-acetic acid moiety is a well-known pharmacophore for COX inhibition. Computational and in vitro studies on various brominated indoles from marine sources have explored their binding mechanisms and potential as selective COX inhibitors. nih.gov The relationship between the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) and COX-2 in chronic inflammation and cancer also points to the intricate role of indole metabolism in these processes. nih.gov Further investigation is required to determine if this compound or its derivatives possess anti-inflammatory properties via COX inhibition. nih.govresearchgate.netrsc.orgscilit.com
Cellular Assays for Investigating Biological Effects of this compound Analogues
The antiproliferative potential of various analogues of this compound has been evaluated against a range of human cancer cell lines. These studies are crucial in the initial screening of potential anticancer agents.
A novel series of 5-bromo-3-substituted-hydrazono-1H-2-indolinones were synthesized and evaluated for their cytotoxic effects. Among the tested compounds, the 4-fluoro-phenylthiosemicarbazone derivative demonstrated significant cytotoxicity against a breast cancer cell line (BT-549), a non-small cell lung cancer cell line (NCI-H23), and an ovarian cancer cell line (IGROV1). nih.gov
Another study focused on 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, which exhibited dose-dependent antiproliferative activity against human umbilical vein endothelial cells (HUVECs) and A549 lung cancer cells. nih.govresearchgate.net The IC50 value for HUVECs was determined to be 5.6 µg/mL, and for A549 cells, it was 14.4 µg/mL. nih.govresearchgate.netbeilstein-archives.org Similarly, a carbothioamide derivative, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide, showed antiproliferative activity against HUVECs and A549 cells with IC50 values of 76.3 µg/mL and 45.5 µg/mL, respectively. nih.gov
Furthermore, new 5-bromoindole-2-carboxylic acid derivatives have been synthesized and assessed for their antiproliferative activities against HepG2, A549, and MCF-7 cancer cell lines. nih.govresearchgate.net One particular compound from this series, compound 3a, was identified as a potent and cancer-specific agent. nih.govresearchgate.net The introduction of bromine at the C-5 position of the indole nucleus in certain spiroindoline phytoalexins has been shown to partially increase antiproliferative activities against leukaemic cells when compared to their non-brominated counterparts. beilstein-archives.org
| Compound Analogue | Cell Line | Activity | IC50/GI50 Value |
|---|---|---|---|
| 4-fluoro-phenylthiosemicarbazone derivative of 5-bromo-3-hydrazono-1H-2-indolinone | BT-549 (Breast Cancer) | Cytotoxicity | log(10)GI(50) = -6.40 |
| 4-fluoro-phenylthiosemicarbazone derivative of 5-bromo-3-hydrazono-1H-2-indolinone | NCI-H23 (Non-Small Cell Lung Cancer) | Cytotoxicity | log(10)GI(50) = -6.10 |
| 4-fluoro-phenylthiosemicarbazone derivative of 5-bromo-3-hydrazono-1H-2-indolinone | IGROV1 (Ovarian Cancer) | Cytotoxicity | log(10)GI(50) = -6.02 |
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | HUVEC (Endothelial) | Antiproliferative | 5.6 µg/mL |
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Lung Cancer) | Antiproliferative | 14.4 µg/mL |
| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | HUVEC (Endothelial) | Antiproliferative | 76.3 µg/mL |
| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | A549 (Lung Cancer) | Antiproliferative | 45.5 µg/mL |
Analogues of this compound have been investigated for their ability to inhibit the growth of various bacterial and fungal pathogens. The presence and position of the bromo substituent on the indole ring have been shown to influence antimicrobial potency. nih.gov
In a study exploring 3-substituted-1H-imidazol-5-yl-1H-indoles, derivatives with a 5-bromoindole moiety were synthesized and evaluated for their antimicrobial activity. nih.gov Two analogues, compounds 26 and 32, demonstrated favorable activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of ≤ 0.25 µg/mL and 4 µg/mL, respectively. These compounds were also found to lack cytotoxicity. nih.gov The study also identified a phenethyl-indole-imidazole derivative (compound 57) as a non-toxic, selective antifungal agent against Cryptococcus neoformans. nih.gov
| Compound Analogue | Microorganism | Activity | MIC (µg/mL) |
|---|---|---|---|
| 3-Substituted-1H-imidazol-5-yl-1H-indole (Compound 26) | Methicillin-Resistant Staphylococcus aureus (MRSA) | Antibacterial | ≤ 0.25 |
| 3-Substituted-1H-imidazol-5-yl-1H-indole (Compound 32) | Methicillin-Resistant Staphylococcus aureus (MRSA) | Antibacterial | 4 |
| Phenethyl-indole-imidazole (Compound 57) | Cryptococcus neoformans | Antifungal | Not specified |
The antiviral potential of bromoindole derivatives has been explored, with some analogues showing promising activity against specific viruses. A notable example is a study on a water-soluble 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole dihydrochloride. This compound exhibited a significant antiviral effect against SARS-CoV-2 in vitro. nih.govpensoft.nettargetmol.com At a concentration of 52.0 μM, it completely inhibited the replication of the SARS-CoV-2 virus. nih.govpensoft.nettargetmol.com The compound demonstrated high activity with an IC50 of 1.06 μg/mL and a high selectivity index of 78.6. nih.govpensoft.net
The anti-inflammatory properties of indole derivatives have been a subject of interest. Hybrid molecules containing both imidazole (B134444) and indole nuclei have been evaluated for their potential to mitigate inflammatory responses.
One study investigated the anti-inflammatory activity of 3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-52). This compound demonstrated anti-inflammatory effects by reducing leukocyte migration and the release of pro-inflammatory cytokines TNF-α and IL-1β in in vivo models of inflammation. nih.gov Another related compound, 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-56), also showed similar anti-inflammatory and antinociceptive activities. nih.gov
Furthermore, a study on N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19), an N-acylhydrazone derivative, demonstrated its anti-inflammatory potential in vivo. nih.gov The compound was found to reduce leukocyte migration and the levels of several pro-inflammatory cytokines, including IL-6, TNF-α, IL-17, and IFN-γ. nih.gov
Mechanistic Studies at the Molecular and Cellular Level for this compound
Preliminary mechanistic studies have provided insights into the potential molecular targets and pathways through which analogues of this compound exert their biological effects.
For the anticancer activity of 5-bromoindole-2-carboxylic acid derivatives, inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase has been proposed as a key mechanism. nih.govresearchgate.net One of the lead compounds from this series, compound 3a, was found to induce cell cycle arrest and apoptosis as a result of its inhibitory action on EGFR tyrosine kinase. nih.govresearchgate.net The anti-angiogenic and anti-proliferative effects of 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide are suggested to be linked to its potent free radical scavenging capacity and its ability to inhibit Vascular Endothelial Growth Factor (VEGF). nih.govresearchgate.net A carbothioamide indole derivative was also shown to inhibit angiogenesis, which may be due to a reduction in VEGF gene expression. pensoft.net
In the context of antimicrobial activity, docking studies on 4-(indol-3-yl)thiazole derivatives suggested that their antibacterial action may be due to the inhibition of MurB, an enzyme involved in the biosynthesis of peptidoglycan, while their antifungal activity is potentially mediated through the inhibition of cytochrome P450 14-alpha demethylase (CYP51).
The antiviral mechanism of the 6-bromo-indole derivative active against SARS-CoV-2 was found to involve interferon-inducing activity and the suppression of syncytium formation induced by the virus's spike protein. nih.govpensoft.net
For the anti-inflammatory effects of the N-acylhydrazone derivative JR19, the involvement of the nitric oxide (NO) pathway and the modulation of cytokine expression have been implicated. nih.gov The compound's anti-inflammatory effect was reversed by inhibitors of nitric oxide synthase (NOS) and soluble guanylate cyclase (sGC), suggesting a NO-dependent mechanism. nih.gov
Analysis of Cell Cycle Modulation and Apoptosis Induction (In Vitro)
The ability of a compound to modulate the cell cycle and induce programmed cell death (apoptosis) is a key indicator of its potential as a therapeutic agent, particularly in oncology. Studies on derivatives of this compound have demonstrated significant effects in these areas.
One study investigated the effects of 3-(2-bromoethyl)-indole (BEI-9) on colon cancer cells. The findings indicated that BEI-9 inhibited the growth of SW480 and HCT116 colon cancer cells. Furthermore, it was observed to reduce the levels of cyclin D1 and cyclin A, key proteins that regulate the progression of the cell cycle. The inhibition of these cyclins can lead to cell cycle arrest, preventing cancer cells from proliferating. The study also highlighted that BEI-9 inhibited the activation of NF-κB, a protein complex that plays a crucial role in promoting cell survival and inflammation. By inhibiting NF-κB, BEI-9 may enhance the susceptibility of cancer cells to apoptosis nih.gov.
Another investigation focused on a different substituted indole derivative, designated as compound 24, and its impact on A-549 lung cancer cells. This compound was found to disrupt the normal cell cycle, causing an arrest in the G2/M phase and an increase in the proportion of cells in the sub-G1 phase, which is indicative of apoptosis. An apoptosis assay confirmed that compound 24 induced programmed cell death in these cancer cells nih.gov. These findings suggest that bromo-indole derivatives have the potential to interfere with the cell cycle and trigger apoptosis in cancer cells, highlighting a promising area for further research into the specific effects of this compound.
| Compound | Cell Line | Observed Effect | Key Findings | Reference |
| 3-(2-bromoethyl)-indole (BEI-9) | SW480, HCT116 (colon cancer) | Inhibition of cell growth, reduction of cyclin levels, inhibition of NF-κB | Reduced levels of cyclin D1 and cyclin A. | nih.gov |
| Indole derivative (compound 24) | A-549 (lung cancer) | Cell cycle arrest, induction of apoptosis | Caused G2/M phase arrest and increased sub-G1 population. | nih.gov |
Gene Expression and Protein Regulation Studies (In Vitro)
The biological activity of a compound is intrinsically linked to its ability to modulate gene expression and the subsequent regulation of protein levels. In vitro studies on indole derivatives have shed light on their capacity to influence these fundamental cellular processes.
Research on the parent compound, indole, has shown that it can act as a signaling molecule, influencing the expression of a wide array of genes. For instance, in the bacterium Vibrio cholerae, indole was found to activate genes involved in the production of vibrio polysaccharide, which is crucial for biofilm formation. Microarray analysis revealed that indole affects the expression of numerous other genes, including those related to motility and iron utilization nih.gov.
In the context of cancer research, indole-3-carbinol (B1674136) (I3C), a well-studied indole derivative, has been shown to modulate the expression of proteins involved in apoptosis. Studies have demonstrated that I3C can upregulate the expression of pro-apoptotic proteins such as FOXO3, Bim, and Bax, while downregulating the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. This shift in the balance of pro- and anti-apoptotic proteins creates a cellular environment that is more permissive to programmed cell death mdpi.com. Furthermore, the aforementioned study on 3-(2-bromoethyl)-indole (BEI-9) also falls into this category, as it demonstrated a reduction in the protein levels of cyclin D1 and cyclin A nih.gov.
These studies collectively indicate that indole compounds, including bromo-derivatives, can exert their biological effects by altering the expression of specific genes and a variety of proteins, thereby influencing critical cellular pathways.
| Compound/Derivative | System/Cell Line | Effect on Gene/Protein Regulation | Reference |
| Indole | Vibrio cholerae | Activates genes for vibrio polysaccharide production; influences motility and iron utilization genes. | nih.gov |
| Indole-3-carbinol (I3C) | Cancer cells | Upregulates pro-apoptotic proteins (FOXO3, Bim, Bax); downregulates anti-apoptotic proteins (Bcl-2, Bcl-xL). | mdpi.com |
| 3-(2-bromoethyl)-indole (BEI-9) | Colon cancer cells | Reduces protein levels of cyclin D1 and cyclin A. | nih.gov |
Biosynthetic Pathways and Metabolic Transformations of this compound (In Vitro Enzymatic Studies)
Understanding the biosynthetic origins and metabolic fate of this compound is crucial for a comprehensive pharmacological profile. In vitro enzymatic studies on related halogenated tryptamines provide a foundational understanding of these processes.
The biosynthesis of tryptamine and its derivatives in biological systems typically starts from the amino acid tryptophan. The enzymatic decarboxylation of L-tryptophan and its halogenated derivatives is a key step. Studies have shown that enzymes such as L-phenylalanine decarboxylase can catalyze the decarboxylation of 5-bromo-L-tryptophan to produce 5-bromo-tryptamine, a close structural analog of the target compound nih.govresearchgate.netnih.gov. This suggests that a likely biosynthetic pathway for this compound involves the enzymatic decarboxylation of 5-bromo-tryptophan.
Once formed, tryptamines are subject to metabolic transformations, primarily through oxidative deamination catalyzed by monoamine oxidase (MAO) enzymes icm.edu.pl. This process converts the amine group into an aldehyde. While direct studies on the metabolism of this compound are not available, it is plausible that it undergoes a similar metabolic fate.
Furthermore, enzymatic halogenation of the indole ring itself is a known biological process. Tryptophan halogenases, which are flavin-dependent enzymes, can regioselectively add a halogen atom to the indole ring of tryptophan. This enzymatic halogenation can occur at various positions on the indole ring, and different halogenases exhibit different substrate specificities rsc.org. This provides a potential route for the in vivo formation of the 5-bromo-indole scaffold from tryptophan.
| Process | Enzyme Family | Substrate(s) | Product(s) | Key Findings | Reference |
| Decarboxylation | L-amino acid decarboxylases (e.g., L-phenylalanine decarboxylase) | 5-Bromo-L-tryptophan | 5-Bromo-tryptamine | Enzymatic synthesis of halogenated tryptamines is feasible. | nih.govresearchgate.netnih.gov |
| Oxidative Deamination | Monoamine Oxidases (MAO) | Tryptamines | Indoleacetaldehydes | A primary metabolic pathway for tryptamine derivatives. | icm.edu.pl |
| Halogenation | Flavin-dependent halogenases (e.g., Tryptophan halogenase) | Tryptophan, Tryptamine | Halogenated tryptophan/tryptamine | Enzymatic incorporation of halogens onto the indole ring. | rsc.org |
Structure Activity Relationship Sar Studies of 5 Bromo 1h Indol 3 Yl Methanamine Derivatives
Impact of Substituents on the Indole (B1671886) Nitrogen (N1) on Biological Activities
The substitution pattern at the N1 position of the indole ring is a key determinant of the biological activity of (5-Bromo-1H-indol-3-yl)methanamine derivatives. Various studies have demonstrated that modifying this position can significantly impact the potency and selectivity of these compounds for different biological targets.
For instance, research on indole-containing compounds has shown that the presence of a substituent on the indole nitrogen (N1) can be crucial for activity. In some cases, replacing a methyl substituent on the N1 position with a proton can lead to a drastic decrease in biological activity. mdpi.com Conversely, the introduction of different functional groups at the N1 position has been shown to confer anti-inflammatory and antifungal activities. nih.gov
In the context of C3-substituted indole analogs, derivatives with an unsubstituted nitrogen atom at the N1 position often exhibit enhanced cytoprotective activity. nih.gov This is attributed to the ability of the N1-H to participate in hydrogen atom transfer (HAT), a key antioxidant mechanism for indoles. nih.gov The presence of a substituent at N1 can hinder the formation of the indolyl radical, potentially reducing this antioxidant capacity. nih.gov However, some N1-substituted derivatives have shown significant biological effects, such as anti-inflammatory, antimicrobial, and antifungal properties. nih.gov For example, indole derivatives with tertiary amino and phenyl groups at the N1 nitrogen have demonstrated notable activity against Staphylococcus aureus. nih.gov
The steric and electronic properties of the N1-substituent play a significant role. Studies on parthenolide-indole derivatives indicated that introducing alkyl or benzyl (B1604629) groups at the N1 position could diminish or eliminate anticancer activity. nih.gov This suggests that the size and nature of the substituent at this position are critical for optimal interaction with the biological target.
Table 1: Impact of N1-Substituents on Biological Activity
| N1-Substituent | Biological Activity | Reference |
| Methyl | Important for activity in some contexts | mdpi.com |
| Proton (unsubstituted) | Can drastically lower activity in some cases, but may enhance cytoprotective activity in others by facilitating HAT mechanism. | mdpi.comnih.gov |
| Various functional groups | Can confer anti-inflammatory and antifungal activities. | nih.gov |
| Tertiary amino and phenyl groups | Significant activity against Staphylococcus aureus. | nih.gov |
| Alkyl, Benzyl | Can reduce or eliminate anticancer activity in certain derivatives. | nih.gov |
Role of the Bromo Substituent (C5) in Mediating Biological Interactions
The bromine atom at the C5 position of the indole ring plays a multifaceted role in the biological activity of this compound and its derivatives. The presence of this halogen can influence the compound's electronic properties, lipophilicity, and steric interactions with target proteins, thereby modulating its pharmacological profile.
Bromination of indole alkaloids has been shown to significantly increase their biological activity in many instances. nih.gov For example, a single bromine substitution at the C5 or C6 position of the indole ring can lead to a considerable improvement in the potency of certain kinase inhibitors. nih.gov In the context of antiproliferative activity, the bromine at the C5 position of the indole nucleus has been found to strongly favor this activity in aplicyanin analogues. nih.gov
In some cases, the C5-bromo substituent is crucial for activity. For instance, in a series of indole-imidazole compounds with anti-MRSA activity, halogenation at the 5-position of the indole was found to be a precise structural requirement for activity. nih.gov This highlights the importance of the specific placement of the halogen for optimal interaction with the bacterial target.
Table 2: Influence of C5-Bromo Substituent on Biological Activity
| Compound Class | Effect of C5-Bromo Substituent | Reference |
| Kinase inhibitors | Considerable improvement in potency | nih.gov |
| Aplicyanin analogues | Strongly favors antiproliferative activity | nih.gov |
| Indole phytoalexins | Lower or similar antiproliferative activity compared to non-brominated analogues | beilstein-archives.org |
| Indole-imidazole anti-MRSA agents | Precise structural requirement for activity | nih.gov |
Influence of Substitutions on the Methanamine Side Chain on Biological Activity
Modifications to the methanamine side chain at the C3 position of the this compound scaffold are a critical strategy for modulating biological activity. These modifications can be broadly categorized into alkylation and derivatization at the amino group, and extension and cyclization of the side chain.
Alkylation and Derivatization at the Amino Group
Altering the substitution pattern on the nitrogen atom of the methanamine side chain significantly influences the pharmacological properties of tryptamine (B22526) derivatives. wikipedia.org The nature of the N-alkyl substituents can affect affinity and selectivity for various receptors. For example, in a study of 5-methoxytryptamines, N,N-dimethylated compounds like 5-MeO-DMT showed high potency at the 5-HT1A receptor. nih.gov
The introduction of different functional groups to the amino group can also lead to diverse biological activities. For instance, the synthesis of novel 3-aminomethylindole derivatives has yielded compounds with potent anti-neuroinflammatory and neurotrophic effects. nih.gov These compounds were found to inhibit the production of inflammatory mediators in microglial cells. nih.gov Furthermore, derivatization of the amino group to form amides has been explored. For example, a series of 3-indolylpropylpiperazine ethanamides showed significant affinity for the serotonin (B10506) transporter (SERT). nih.gov
Extension and Cyclization of the Side Chain
Extending the length of the side chain or incorporating it into a cyclic system can have a profound impact on biological activity. Research on tryptamine derivatives has shown that the length of the linking chain between the indole core and a terminal heterocyclic group is a parameter that can be modified to optimize receptor affinity. rsc.org
Cyclization of the side chain can introduce conformational rigidity and new interaction points with biological targets. For example, the cyclization of the methanamine side chain to form part of a larger ring system, such as in indolo[2,3-a]quinolizidine alkaloids, is a common feature in many biologically active natural products. nih.gov In a study of pentacyclic benzimidazole (B57391) derivatives, the position and nature of the side chain on the pentacyclic skeleton, which incorporates the indole and a cyclized side chain, strongly influenced the biological activity. mdpi.com
Table 3: Impact of Methanamine Side Chain Modifications on Biological Activity
| Modification | Example | Biological Effect | Reference |
| Alkylation at Amino Group | N,N-dimethylation | High potency at 5-HT1A receptor | nih.gov |
| Derivatization at Amino Group | Formation of amides | Significant affinity for SERT | nih.gov |
| Side Chain Extension | Varying linker length | Optimization of receptor affinity | rsc.org |
| Side Chain Cyclization | Formation of indolo[2,3-a]quinolizidine | Common in biologically active natural products | nih.gov |
Stereochemical Considerations in the SAR of this compound Analogues
Stereochemistry plays a pivotal role in the biological activity of this compound analogues, as the three-dimensional arrangement of atoms can significantly influence their interaction with chiral biological targets such as enzymes and receptors.
The importance of stereochemistry is evident in studies of various indole alkaloids. For example, the cytotoxicity of aplicyanin E, a marine-derived indole alkaloid, was found to be dependent on its stereochemistry, with one enantiomer being more active than the other. nih.gov This suggests that the specific spatial orientation of the substituents is crucial for the compound's antiproliferative effects.
In the synthesis of derivatives, the stereochemistry of the starting materials can dictate the stereochemistry of the final products and, consequently, their biological activity. For instance, the total synthesis of griseofamine B and its stereoisomers, which are indole-tetramic acid alkaloids, utilized the L-enantiomer of 4-bromo tryptophan methyl ester hydrochloride as a starting reagent to achieve the desired stereoisomers. mdpi.com
The introduction of chiral centers through modifications of the methanamine side chain can also lead to stereoisomers with different biological profiles. For example, in a series of (R)-5-bromo-3-(N-methylpyrrolidin-2-yl-methyl)-1H (substituted)-indole derivatives, the (R)-configuration was a key feature of the synthesized compounds, which showed promising analgesic activity. iajps.com
Table 4: Stereochemical Influence on Biological Activity
| Compound/Class | Stereochemical Feature | Impact on Biological Activity | Reference |
| Aplicyanin E | Enantiomers | One enantiomer is more cytotoxic than the other. | nih.gov |
| Griseofamine B | Stereoisomers | Synthesis of specific stereoisomers from a chiral starting material. | mdpi.com |
| (R)-5-bromo-3-(N-methylpyrrolidin-2-yl-methyl)-1H (substituted)-indoles | (R)-configuration | Promising analgesic activity. | iajps.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Scaffolds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For indole-based scaffolds, including those related to this compound, QSAR studies have provided valuable insights into the key structural features required for specific biological effects.
QSAR models have been developed for various indole derivatives to predict their activity against different targets. For instance, a QSAR study on indole derivatives as antifungal agents against Candida albicans resulted in a model with good predictive ability (R² = 0.7884). tandfonline.com This model identified descriptors related to the electronic and steric properties of the molecules that influence their antifungal activity. tandfonline.com
In another study, QSAR models were developed for isatin (B1672199) and indole-based compounds as inhibitors of the SARS-CoV 3C-like protease. nih.gov The models were built using a combination of SMILES and hydrogen-suppressed graph-based descriptors and showed good predictive power. nih.gov Such models can be used to virtually screen new compounds and prioritize them for synthesis and biological testing.
For monoamine oxidase (MAO) inhibitors, a QSAR analysis using comparative molecular field analysis (CoMFA) was performed on a series of indole derivatives. nih.gov The resulting models for MAO-A and MAO-B inhibition had cross-validated r² values of 0.743 and 0.603, respectively, indicating their predictive capability. nih.gov The study also highlighted that both steric and electrostatic fields contribute equally to the interaction between the inhibitors and the enzymes. nih.gov
Furthermore, a 3D-QSAR study on a series of 3-indolylpropylpiperazine derivatives as multitarget ligands for major depressive disorder provided insights into the structure-activity relationship of these compounds. nih.gov The CoMFA and CoMSIA models were validated and showed good predictive power, aiding in the rational design of new derivatives. nih.gov
Table 5: QSAR Models for Indole Derivatives
| Target | QSAR Model Type | Key Findings | Reference |
| Candida albicans | MLR | Identified key electronic and steric descriptors for antifungal activity. | tandfonline.com |
| SARS CoV 3CLpro | CORAL software (SMILES and HSG based) | Developed validated models to predict inhibitory activity. | nih.gov |
| Monoamine Oxidase (MAO) | CoMFA | Showed equal contribution of steric and electrostatic fields to inhibitor-enzyme interaction. | nih.gov |
| SERT, D2 Receptor, MAO-A | 3D-QSAR (CoMFA and CoMSIA) | Provided validated models for predicting multitarget ligand activity. | nih.gov |
Development of Predictive Models
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in understanding the SAR of this compound derivatives. These computational models establish a mathematical correlation between the chemical structure of a compound and its biological activity.
Research on related indole-based compounds has demonstrated the utility of QSAR in drug discovery. For instance, QSAR models have been successfully developed for isatin and indole derivatives targeting the 3C-like protease (3CLpro) of SARS-CoV, a crucial enzyme in the viral replication cycle. nih.gov These models utilize various molecular descriptors to predict the inhibitory activity (pIC50) of the compounds. The development of such models typically involves:
Dataset Compilation: A series of this compound derivatives with experimentally determined biological activities is assembled.
Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, and quantum-chemical descriptors, are calculated for each molecule in the series.
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to generate the QSAR equation.
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.
A study on isatin and indole-based compounds highlighted the use of CORAL software for building QSAR models. The models were improved by incorporating the index of ideality of correlation (IIC) as the objective function, leading to more robust and predictive models. nih.gov The statistical quality of these models is often evaluated using parameters like the coefficient of determination (R²) for the training, validation, and test sets.
The following table illustrates a hypothetical QSAR model for a series of this compound derivatives, showcasing the types of descriptors that could be employed.
| Derivative | Experimental Activity (IC50, µM) | Predicted Activity (pIC50) | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Molecular Weight) | Descriptor 3 (e.g., Dipole Moment) |
| Compound A | 0.5 | 6.3 | 2.1 | 350.2 | 2.5 |
| Compound B | 1.2 | 5.9 | 2.5 | 380.3 | 3.1 |
| Compound C | 0.8 | 6.1 | 2.3 | 365.2 | 2.8 |
| Compound D | 2.5 | 5.6 | 2.8 | 400.4 | 3.5 |
| Compound E | 0.3 | 6.5 | 2.0 | 345.1 | 2.3 |
This table is for illustrative purposes to demonstrate the structure of a QSAR data table and does not represent actual experimental data.
Identification of Key Physicochemical Descriptors
The development of predictive models relies on the identification of physicochemical descriptors that significantly influence the biological activity of this compound derivatives. These descriptors provide insights into the molecular properties that are crucial for target binding and pharmacological effect.
Studies on related indole compounds have shed light on several important descriptors:
Electronic Effects: The electronic properties of the indole ring play a significant role in the activity of these compounds. The presence of halogen substituents such as bromine, chlorine, and fluorine at the 5- and 6-positions of the indole ring has been explored to probe the effect of the indole ring's electronics on antimicrobial activity. nih.gov In the case of 5-bromoindolyl-3-acetohydroxamic acid, a potent inhibitor of bacterial peptide deformylases, the bromide at position 5 was found to be the optimal substituent and could not be effectively replaced by bulkier groups. nih.gov
Hydrophobicity and Lipophilicity: The hydrophobic character of the molecule, often quantified by the logarithm of the partition coefficient (LogP), is a critical determinant of its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. Modifications to the substituents on the indole nitrogen and the methanamine side chain can significantly alter the LogP of the molecule.
Hydrogen Bonding Capacity: The ability to form hydrogen bonds is often essential for ligand-receptor interactions. The nitrogen atoms in the indole ring and the methanamine group of this compound are potential hydrogen bond donors and acceptors. The introduction of oxygenated amines has been used to probe for hydrogen bond interactions. nih.gov
The following table summarizes key physicochemical descriptors and their potential influence on the activity of this compound derivatives, based on findings from related indole structures.
| Physicochemical Descriptor | Potential Influence on Activity | Rationale from Related Compounds |
| Electron Withdrawing/Donating Nature of Substituents | Modulation of the indole ring's electron density, affecting interactions with the target. | The 5-bromo substituent is often optimal for activity in related indole inhibitors. nih.gov |
| Hydrophobicity (LogP) | Influences membrane permeability and binding to hydrophobic pockets. | Modifications affecting hydrophobicity impact biological activity in various indole-based compounds. |
| Molecular Volume and Surface Area | Determines the steric fit within the receptor's binding site. | Changes in molecular shape through different linkages in bisindoles significantly affected their inhibitory activity. nih.gov |
| Hydrogen Bond Donors/Acceptors | Formation of key interactions with the biological target. | The use of oxygenated amines as substituents highlights the importance of hydrogen bonding. nih.gov |
By systematically evaluating these and other descriptors, researchers can build a comprehensive understanding of the SAR for this class of compounds, facilitating the design of new derivatives with enhanced potency and selectivity.
Computational Chemistry and Theoretical Studies of 5 Bromo 1h Indol 3 Yl Methanamine
Molecular Docking Simulations of (5-Bromo-1H-indol-3-yl)methanamine with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org This method is widely used in drug design to understand how a potential drug molecule (the ligand) might interact with a biological target, typically a protein or enzyme. nih.govtandfonline.com
Ligand-Protein Interaction Analysis
A thorough search of scientific databases indicates that no specific ligand-protein interaction analyses for this compound have been published. Such a study would typically involve docking the compound against various protein targets to identify potential interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, studies on other halogenated indoles have explored their binding with targets like the glutamate-gated chloride channel (GluCl) to understand their biological activity. researchgate.net
Binding Mode Predictions
Consequently, without any molecular docking studies having been performed, there are no available predictions for the binding modes of this compound. Predicting the binding mode is crucial for understanding the mechanism of action and for the rational design of more potent and selective analogs. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net These methods provide fundamental insights into a compound's properties.
Conformational Analysis and Energy Landscapes
There are no published studies on the conformational analysis or energy landscapes of this compound. A conformational analysis would identify the different spatial arrangements of the atoms (conformers or rotamers) and their relative energies. wikipedia.org This is critical as the biological activity of a molecule often depends on its ability to adopt a specific low-energy conformation to fit into a biological target's active site.
Frontier Molecular Orbital Analysis
A frontier molecular orbital (FMO) analysis for this compound has not been reported in the literature. This analysis involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals are key indicators of a molecule's reactivity, with the HOMO relating to its ability to donate electrons and the LUMO to its ability to accept electrons. researchgate.netmdpi.com
Molecular Dynamics Simulations for Dynamic Behavior of this compound in Biological Systems
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. tandfonline.com In the context of drug discovery, MD simulations can provide a deeper understanding of the stability of a ligand-protein complex and the conformational changes that may occur upon binding. nih.govtandfonline.com A review of the current literature shows no molecular dynamics simulation studies have been conducted on this compound within any biological systems.
Pharmacophore Modeling and Virtual Screening Based on this compound Analogues
Pharmacophore modeling and virtual screening are powerful computational tools that accelerate the discovery of new drug candidates. proceedings.science A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. These models serve as 3D queries to search large compound libraries for novel molecules with the potential to be active, a process known as virtual screening. nih.gov
While specific pharmacophore models for this compound are not extensively documented in public literature, models for various other indole (B1671886) derivatives have been successfully developed for targets ranging from neurodegenerative diseases to cancer and infectious diseases. proceedings.sciencenih.govijpsr.com For instance, a pharmacophore hypothesis for indoleamine 2,3-dioxygenase (IDO) inhibitors identified key features including two hydrogen bond acceptors, one hydrogen bond donor, and one hydrophobic aromatic feature as crucial for activity. nih.gov Similarly, a study on TASK-3 channel blockers used a three-point pharmacophore consisting of two hydrogen-bond acceptors and one aromatic ring to design new active compounds. mdpi.com
Based on the structure of this compound, a hypothetical pharmacophore model for its analogues can be proposed. The key features would likely include:
A Hydrogen Bond Donor (HBD): The nitrogen atom of the indole ring (N-H) is a classic hydrogen bond donor.
A Hydrogen Bond Donor/Positive Ionizable (HBD/PI): The primary amine of the methanamine side chain (-CH₂NH₂) can act as a hydrogen bond donor and is likely protonated at physiological pH, thus also serving as a positive ionizable center.
An Aromatic Ring (AR): The bicyclic indole ring system provides a large hydrophobic and aromatic surface for π-π stacking or hydrophobic interactions.
A Halogen Bond Donor/Hydrophobic Feature (HBD/HY): The bromine atom at the C5-position can participate in halogen bonding—an increasingly recognized non-covalent interaction in drug design—or contribute to hydrophobic interactions. Structure-activity relationship (SAR) studies on other indole series have shown that halogen substitutions can significantly enhance biological activity. mdpi.comnih.gov
This proposed pharmacophore, summarized in the table below, could guide virtual screening campaigns to identify novel compounds from vast chemical databases that share these critical interaction features, leading to the discovery of new potential therapeutic agents.
Table 1: Hypothetical Pharmacophore Features for this compound Analogues
| Pharmacophoric Feature | Structural Origin | Potential Interaction Type |
| Hydrogen Bond Donor (HBD) | Indole N-H group | Hydrogen bonding with acceptor groups (e.g., C=O) on the receptor. |
| Positive Ionizable (PI) | Aminomethyl side chain (-CH₂NH₃⁺) | Ionic interactions, salt bridges with acidic residues (e.g., Asp, Glu). |
| Aromatic Ring (AR) | Bicyclic indole core | π-π stacking, hydrophobic interactions with aromatic residues (e.g., Phe, Tyr, Trp). |
| Halogen/Hydrophobic (XB/HY) | C5-Bromine substituent | Halogen bonding, hydrophobic interactions. |
In silico Prediction of Theoretical Properties Relevant to Drug Design
Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are instrumental in predicting the theoretical properties of molecules, offering deep insights into their behavior and potential as drug candidates. researchgate.netacs.org These in silico predictions help in understanding electronic characteristics and conformational preferences, which are crucial for lead optimization.
Electronic Properties
The electronic landscape of a molecule governs its reactivity and ability to participate in intermolecular interactions. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO and LUMO: The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For indole derivatives, substitutions on the ring significantly influence these frontier orbitals. The electron-withdrawing nature of the bromine atom at C5 would be expected to lower both HOMO and LUMO energy levels compared to the unsubstituted parent indole.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. researchgate.netrsc.org It is invaluable for predicting how a molecule will interact with its biological target. rsc.org Negative potential regions (typically colored red or yellow) indicate areas rich in electrons, which are favorable for electrophilic attack and hydrogen bond acceptance. Positive regions (colored blue) are electron-poor and are sites for nucleophilic attack and hydrogen bond donation. For this compound, the most negative potential would be localized around the π-system of the indole ring, while the most positive regions would be found around the N-H of the indole and the aminomethyl group. researchgate.net The MEP can serve as a sophisticated alternative to empirical parameters for predicting substituent effects. rsc.org
Table 2: Illustrative Theoretical Electronic Properties (Hypothetical DFT Calculation)
| Property | Hypothetical Value | Relevance in Drug Design |
| HOMO Energy | -5.8 eV | Indicates electron-donating capability; crucial for charge-transfer interactions and reactions with electrophilic sites. |
| LUMO Energy | -0.9 eV | Indicates electron-accepting capability; relevant for interactions with nucleophilic residues. |
| HOMO-LUMO Gap (ΔE) | 4.9 eV | Reflects chemical reactivity and stability. A larger gap implies greater stability. |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule, influencing solubility and the ability to engage in dipole-dipole interactions. |
| Electrostatic Potential | Negative over π-ring; Positive over N-H groups | Predicts non-covalent interaction sites for hydrogen bonding, halogen bonding, and ionic interactions with the target protein. |
Conformational Flexibility
The ability of a molecule to adopt different shapes, or conformations, is critical for its ability to fit into a receptor's binding site. The methanamine side chain at the C3 position of the indole ring introduces a degree of conformational flexibility. Theoretical studies can explore the rotational energy barriers around the single bonds to identify low-energy, stable conformations. Understanding the preferred spatial arrangement of the amine relative to the indole ring is essential for optimizing the molecule's shape complementarity with its target, a key aspect of lead optimization aimed at enhancing binding affinity and selectivity.
Future Research Directions and Unaddressed Research Gaps in 5 Bromo 1h Indol 3 Yl Methanamine Research
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
Key areas for exploration include:
Advanced Catalytic Systems: Research into novel catalysts, such as transition metal complexes (e.g., palladium, copper, gold) and organocatalysts, is expected to provide milder and more selective reaction conditions. numberanalytics.comnih.gov The use of ionic liquids as both catalysts and solvents also presents a promising avenue for optimizing reaction parameters. numberanalytics.com
Green Chemistry Approaches: Microwave-assisted synthesis and photocatalysis are emerging as powerful tools to accelerate reaction rates and improve energy efficiency in indole (B1671886) synthesis. numberanalytics.commdpi.com The development of solvent-free reaction conditions is another key aspect of making the synthesis of these compounds more sustainable. mdpi.com
Multi-component Reactions (MCRs): MCRs offer a streamlined approach to generating molecular diversity from simple starting materials in a single step, which can be particularly useful for creating libraries of (5-Bromo-1H-indol-3-yl)methanamine derivatives for screening purposes. nih.gov
| Methodology | Key Advantages | Potential Application to this compound |
|---|---|---|
| Novel Catalytic Systems | Milder reaction conditions, higher selectivity, reduced toxicity. numberanalytics.com | Facilitating cleaner and more efficient synthesis pathways. |
| Green Chemistry Approaches | Reduced reaction times, improved energy efficiency, less waste. numberanalytics.commdpi.com | Developing environmentally friendly production methods. |
| Multi-component Reactions | Increased complexity and diversity in a single step. nih.gov | Rapid generation of derivative libraries for biological screening. |
Discovery of Undiscovered Biological Targets and Mechanisms of Action
The indole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities. capes.gov.brnih.gov While some bromoindole derivatives have shown anti-inflammatory and other therapeutic potential, the specific biological targets and mechanisms of action for this compound and its close analogs remain largely unexplored. nih.gov
Future research should focus on:
Broad Biological Screening: Systematic screening of this compound and its derivatives against a wide range of biological targets is crucial. This could uncover novel activities in areas such as cancer, infectious diseases, and neurological disorders. nih.govnih.govnih.gov
Target Identification and Validation: For any identified bioactive derivatives, pinpointing the specific molecular targets is a critical next step. Techniques such as affinity chromatography, proteomics, and genetic approaches can be employed to identify protein binding partners.
Mechanistic Studies: Once a target is identified, detailed mechanistic studies will be necessary to understand how the compound modulates the target's function and the downstream cellular consequences. This could involve investigating effects on enzyme kinetics, signal transduction pathways, and gene expression. For instance, some indole derivatives are known to modulate pathways like NF-κB and COX-2. nih.gov
Integration of Advanced Computational Approaches with Experimental Research
The synergy between computational modeling and experimental work offers a powerful strategy for accelerating the discovery and optimization of new drug candidates based on the this compound scaffold.
Future research will benefit from:
Molecular Docking and Virtual Screening: Computational docking studies can predict the binding modes and affinities of this compound derivatives with various biological targets, helping to prioritize compounds for synthesis and experimental testing. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling can be used to establish mathematical relationships between the chemical structures of a series of derivatives and their biological activities. This can guide the design of new analogs with improved potency and selectivity.
In Silico ADMET Prediction: Computational tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process.
Potential as a Modular Scaffold for Complex Molecule Synthesis in Medicinal Chemistry
The this compound structure provides a versatile and functionalized scaffold that can be readily modified to generate more complex molecules with tailored biological activities. The bromine atom at the 5-position and the aminomethyl group at the 3-position offer two distinct points for chemical elaboration.
Future directions in this area include:
Library Synthesis: The development of robust synthetic routes that allow for the systematic variation of substituents at both the 5- and 3-positions will be crucial for creating diverse chemical libraries for high-throughput screening. capes.gov.br
Fragment-Based Drug Discovery: The this compound core can serve as a starting fragment in fragment-based drug discovery campaigns, where it can be grown or linked with other fragments to build potent and selective inhibitors of specific biological targets.
Synthesis of Natural Product Analogs: The bromoindole motif is found in a number of marine natural products with interesting biological activities. nih.govnih.gov this compound could serve as a key building block for the synthesis of simplified analogs of these natural products, which may possess improved drug-like properties.
| Position | Functional Group | Potential Modifications |
|---|---|---|
| 5-position | Bromine | Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce aryl, alkyl, and alkynyl groups. acs.org |
| 3-position | Methanamine | Acylation, alkylation, and arylation to introduce a wide variety of substituents. |
| 1-position (indole nitrogen) | N-H | Alkylation or arylation to modify solubility and electronic properties. iajps.com |
Development of Advanced Analytical Techniques for Deeper Mechanistic Understanding
To fully unravel the biological activities and mechanisms of action of this compound and its derivatives, the application of advanced analytical techniques beyond basic compound identification will be essential.
Future research should incorporate:
High-Resolution Mass Spectrometry (HRMS): UHPLC-HRMS can be used to study the metabolic fate of these compounds in biological systems, identifying potential metabolites and degradation products. nih.gov Isotopic labeling studies with HRMS can also provide insights into reaction mechanisms. acs.org
Advanced NMR Spectroscopy: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy are invaluable for the unambiguous structural elucidation of novel derivatives and for studying their interactions with biological macromolecules. researchgate.net
Specialized Spectroscopic and Imaging Techniques: Depending on the identified biological target and mechanism, techniques like fluorescence microscopy, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) could be employed to visualize the subcellular localization of the compounds and to quantify their binding affinities to target proteins.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a valuable building block in medicinal chemistry and as a probe for exploring fundamental biological processes.
Q & A
Q. What strategies enable its use in multi-component reactions for complex heterocycles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
